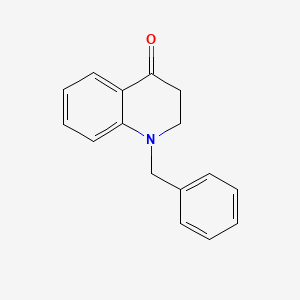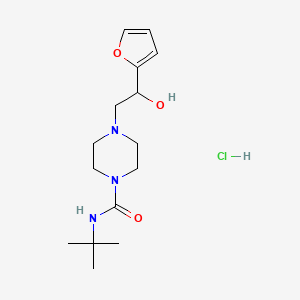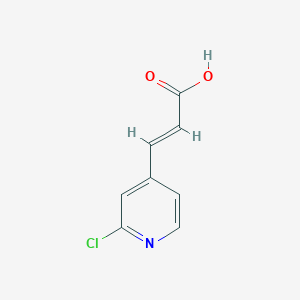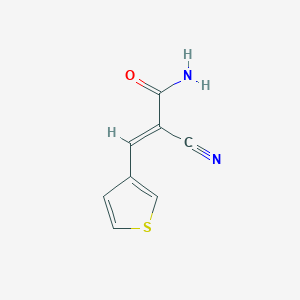
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one is an organic compound with the molecular formula C16H15NO and a molecular weight of 237.3 g/mol It is a derivative of tetrahydroquinoline, featuring a benzyl group attached to the nitrogen atom of the tetrahydroquinoline ring
作用机制
Target of Action
It is known to be an endogenous neurotoxin , suggesting that it may interact with neuronal targets.
Mode of Action
It is known to cause a parkinsonism-like syndrome in rodents and primates , indicating that it may interact with dopaminergic neurons or related pathways.
Biochemical Pathways
It has been shown to inhibit dopamine synthesis and storage, leading to a decrease in intraneuronal dopamine and enhanced dopamine catabolism through a monoamine oxidase-dependent oxidative pathway .
Result of Action
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one has been shown to have profound effects on the nervous system. It causes a significant decrease in dopamine concentrations in the brain, leading to a parkinsonism-like syndrome . This decrease in dopamine is accompanied by an increase in dopamine metabolites, suggesting enhanced dopamine catabolism .
生化分析
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 111-114 degrees Celsius , indicating its stability under normal laboratory conditions.
Dosage Effects in Animal Models
The effects of different dosages of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one in animal models have not been extensively studied. It has been administered at a dose of 50 mg/kg in rats for certain studies .
准备方法
The synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline ring . Another approach includes the hydrogenation of quinoline derivatives using palladium or platinum catalysts under specific conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
化学反应分析
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
相似化合物的比较
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: Lacks the benzyl group, leading to different chemical properties and reactivity.
Quinoline: An aromatic compound with a similar structure but different electronic properties due to the absence of hydrogenation.
Isoquinoline: A structural isomer with distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
属性
IUPAC Name |
1-benzyl-2,3-dihydroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFPSEQWUFGDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3954-48-1 |
Source


|
| Record name | 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide](/img/structure/B2857729.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2857731.png)
![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857732.png)
![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2857733.png)


![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2857739.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2857749.png)

![N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2857752.png)
